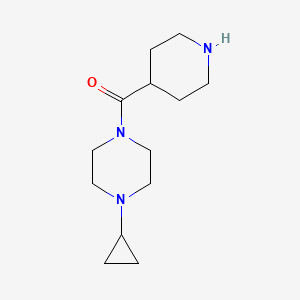
1-Cyclopropyl-4-(piperidine-4-carbonyl)pipérazine
Vue d'ensemble
Description
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tests pharmaceutiques
1-Cyclopropyl-4-(piperidine-4-carbonyl)pipérazine: est utilisé dans les tests pharmaceutiques en tant que standard de référence de haute qualité . Les standards de référence sont essentiels pour garantir l'identité, la qualité, la pureté et la puissance des produits pharmaceutiques.
Recherche sur la dégradation des protéines
Ce composé sert de bloc de construction dans la synthèse de molécules pour la dégradation ciblée des protéines. Il est particulièrement utilisé dans la recherche sur les PROTAC® (chimères ciblant la protéolyse), qui est une approche prometteuse pour la découverte de médicaments .
Traitement de la déficience en pyruvate kinase
Le composé a été identifié dans des recherches liées au traitement des affections associées à la pyruvate kinase, telles que la déficience en pyruvate kinase. Cela inclut le développement de formes de sel d'hémisulfate amorphe et cristallin pour une utilisation thérapeutique .
Synthèse chimique
This compound: est également important en synthèse chimique, où il est utilisé pour ses propriétés et sa réactivité afin de créer diverses structures chimiques .
Études de formule moléculaire
Les chercheurs étudient la formule moléculaire de C13H23N3O pour comprendre ses propriétés, telles que le poids moléculaire et la formule structurale, qui sont essentielles pour diverses applications en chimie et en biologie .
Mécanisme D'action
Target of Action
The primary target of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The binding of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine to GABA receptors affects the GABAergic pathway . This pathway is involved in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction include the paralysis of the worm, which is then dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This leads to the worm being dislodged from the intestinal lumen and expelled from the body .
Analyse Biochimique
Biochemical Properties
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonding interactions with specific residues in proteins, which can influence the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the migration and invasion of certain cell types, which is essential for understanding its role in cancer research .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in proteins, which can alter the protein’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which can influence its activity and function .
Subcellular Localization
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function .
Propriétés
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-3-5-14-6-4-11)16-9-7-15(8-10-16)12-1-2-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNFGJHGISKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)
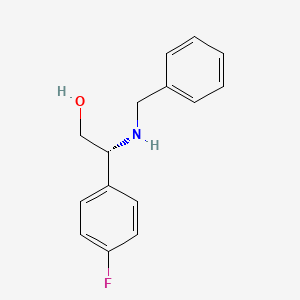
![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)
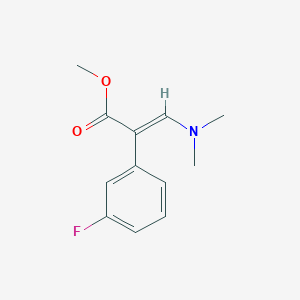
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)
![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
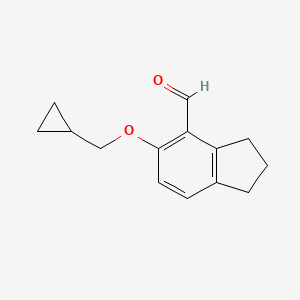
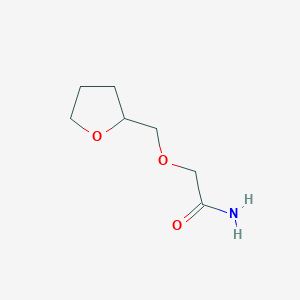
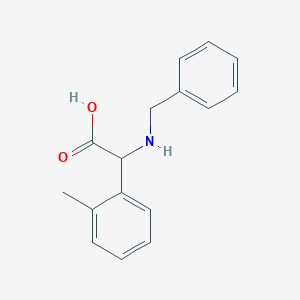
![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B1464196.png)
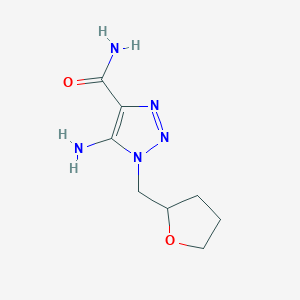
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)
